2-(Trifluoromethyl)pyrimidin-5-amine

描述

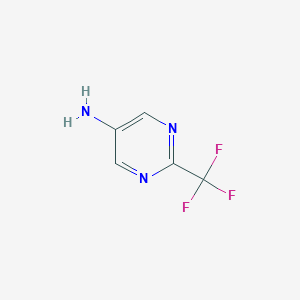

2-(Trifluoromethyl)pyrimidin-5-amine (CAS: 73418-87-8) is a pyrimidine derivative featuring a trifluoromethyl (-CF₃) group at position 2 and an amine (-NH₂) at position 3. This compound is characterized by high purity (98%) and is widely utilized in pharmaceutical and agrochemical research due to the trifluoromethyl group’s ability to enhance metabolic stability, lipophilicity, and bioactivity . Its applications span kinase inhibition, adenosine receptor antagonism, and pesticidal activity, as evidenced by its structural role in diverse bioactive molecules .

准备方法

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-chloro-5-nitropyrimidine with trifluoromethylamine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 0°C and 50°C.

Industrial Production Methods

In industrial settings, the production of 2-(Trifluoromethyl)pyrimidin-5-amine may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials and reagents are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate .

化学反应分析

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at positions 4 and 6 due to the electron-deficient nature of the trifluoromethyl group.

Key Reactions:

-

Amination: The chlorine atoms (if present) at positions 4 and 6 can be replaced by amines. For example, ammonia or primary/secondary amines react under basic conditions to form substituted derivatives .

-

Alkoxylation/Thiolation: Methoxide or thiolate ions displace halogens, yielding alkoxy- or thio-substituted pyrimidines .

Conditions and Reagents:

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Amination | NH₃, K₂CO₃ | DMF | 80–100°C | 60–75% |

| Alkoxylation | NaOMe | DMSO | 60°C | 50–65% |

Cross-Coupling Reactions

The trifluoromethyl group enhances the reactivity of the pyrimidine ring in metal-catalyzed cross-coupling reactions.

Key Reactions:

-

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling with aryl boronic acids to form biaryl derivatives .

-

Heck Coupling: Alkenes react with the pyrimidine core in the presence of Pd catalysts, producing styrene analogs .

Example:

"Compound 30 (a derivative) exhibited excellent antiproliferative activity via FLT3/CHK1 dual inhibition, synthesized through Suzuki coupling of the pyrimidine core with a substituted phenylboronic acid" .

Conditions:

| Reaction Type | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 40–70% |

| Heck | Pd(OAc)₂ | Et₃N | DMF | 30–50% |

Oxidation and Reduction

The trifluoromethyl group stabilizes the ring against oxidation, while the amine group can undergo redox reactions.

Oxidation:

-

The amine at position 5 oxidizes to a nitro group using H₂O₂ or m-CPBA, forming 2-(trifluoromethyl)pyrimidin-5-nitro .

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydro derivative, increasing solubility .

Halogenation Reactions

Electrophilic halogenation occurs at position 4 or 6 under controlled conditions.

Chlorination/Bromination:

-

N-Chlorosuccinimide (NCS) or Br₂ in acetic acid introduces halogens, yielding 4-chloro- or 4-bromo-substituted analogs .

Example:

"2,3-Dichloro-5-(trifluoromethyl)pyridine derivatives were synthesized via direct chlorination of picoline, demonstrating analogous reactivity in pyrimidines" .

Functionalization of the Amine Group

The primary amine at position 5 participates in:

-

Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

-

Schiff Base Formation: Condenses with aldehydes to generate imines, useful in medicinal chemistry .

Conditions for Acylation:

| Reagent | Catalyst | Solvent | Yield |

|---|---|---|---|

| Acetyl Chloride | DMAP | CH₂Cl₂ | 70–85% |

Comparative Reactivity Table

Stability and Degradation

2-(Trifluoromethyl)pyrimidin-5-amine is stable under standard conditions but degrades under strong acids/bases or prolonged UV exposure. Hydrolysis of the trifluoromethyl group occurs at >150°C, forming carboxylic acid derivatives .

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

2-(Trifluoromethyl)pyrimidin-5-amine has been investigated for its potential as an antitumor agent . Pyrimidine derivatives are known to exhibit anticancer properties, and studies have shown that compounds containing the trifluoromethyl group can enhance biological activity against various cancer cell lines. For instance, certain derivatives have demonstrated significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

2. Antimicrobial Activity

Research indicates that this compound and its derivatives possess antimicrobial properties. A study on new triazolopyrimidine derivatives showed that compounds with a trifluoromethyl group exhibited increased activity against Plasmodium falciparum, the malaria-causing parasite. The presence of the trifluoromethyl group was linked to enhanced interaction with dihydroorotate dehydrogenase (DHODH), a key enzyme in the parasite's metabolic pathway .

3. Agrochemicals

The compound is also utilized in the development of agrochemicals , particularly pesticides and herbicides. The trifluoromethyl group enhances the stability and efficacy of these compounds. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is a derivative used in crop protection products due to its superior pest control properties compared to traditional compounds .

Case Studies

生物活性

2-(Trifluoromethyl)pyrimidin-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group at the 2-position and an amino group at the 5-position of the pyrimidine ring. This unique substitution pattern contributes to its chemical reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of several enzymes, which may play roles in metabolic pathways related to various diseases.

- Antimicrobial Activity : Research indicates that derivatives of pyrimidines, including those with trifluoromethyl substitutions, exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Some studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation, suggesting potential applications in oncology.

Enzyme Inhibition

A study focused on the inhibition of dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, the causative agent of malaria, revealed that compounds similar to this compound can interact with DHODH through strong hydrogen bonds. These interactions were confirmed through docking simulations and biological assays, indicating low IC50 values for certain derivatives (ranging from 0.023 to 20 µM) .

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity of various trifluoromethyl pyrimidine derivatives against common pathogens:

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 10 | Staphylococcus aureus |

| 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine | 15 | Escherichia coli |

| Pyrimidine derivative A | 8 | Mycobacterium tuberculosis |

These compounds exhibited varying degrees of efficacy against the tested organisms, highlighting the potential for developing new antibacterial agents based on this scaffold .

Anticancer Activity

Research has also indicated that certain pyrimidine derivatives can inhibit cancer cell lines. For instance, compounds derived from the pyrimidine structure have shown IC50 values against various cancer cell lines as follows:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 4.92 |

| Compound B | HepG2 | 3.71 |

| Compound C | A549 | 1.96 |

These findings suggest that modifications to the pyrimidine core can lead to enhanced anticancer activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that the trifluoromethyl group significantly enhances lipophilicity, potentially improving bioavailability and cellular uptake. The presence of electron-withdrawing groups like trifluoromethyl can also facilitate interactions with biological targets, leading to increased potency .

常见问题

Q. Basic: What are the optimal synthetic routes for 2-(Trifluoromethyl)pyrimidin-5-amine, and how can purity be ensured during synthesis?

Methodological Answer:

The compound is typically synthesized via multi-step reactions involving halogenation and amination. A key method involves reacting pyrimidine precursors with trifluoromethylating agents, followed by purification using column chromatography (silica gel, 0–30% ethyl acetate/hexane gradient) to isolate the product . LCMS (m/z 254 [M+H]+) and HPLC (retention time: 0.93 minutes under SQD-AA05 conditions) are critical for confirming molecular weight and purity . For intermediates, X-ray crystallography can validate structural integrity by comparing bond lengths and angles with similar derivatives .

Q. Basic: How should researchers characterize the crystal structure of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Derivatives of this compound often crystallize in monoclinic or orthorhombic systems. Use SHELX programs (e.g., SHELXL for refinement) to resolve structures, ensuring proper handling of trifluoromethyl group disorder. For example, SHELX refinement parameters for related pyrimidine analogs show C–F bond distances of ~1.33–1.35 Å, consistent with typical trifluoromethyl groups . Pair crystallographic data with NMR to confirm electronic environments .

Q. Advanced: How can researchers address challenges in isolating this compound due to its hygroscopicity or stability issues?

Methodological Answer:

The trifluoromethyl group increases hydrophobicity but may introduce stability challenges under acidic/basic conditions. Stabilize the compound by storing it in anhydrous solvents (e.g., acetonitrile or DCM) at –20°C. For hygroscopic batches, employ azeotropic drying with toluene during synthesis. Purity monitoring via / NMR should focus on detecting hydrolyzed byproducts (e.g., carboxylic acid derivatives) . Use reverse-phase HPLC with trifluoroacetic acid (TFA) modifiers to improve peak resolution .

Q. Advanced: What strategies are effective for analyzing the pharmacological activity of this compound as an adenosine A2A receptor antagonist?

Methodological Answer:

Evaluate receptor binding using competitive radioligand assays (e.g., -SCH 58261 displacement). This compound’s analogs, such as SCH 412348, exhibit Ki values <1 nM for A2A receptors with >1000-fold selectivity over other adenosine receptors . In vivo, use rodent models (e.g., haloperidol-induced catalepsy) to assess potency. For dose-response studies, administer 0.1–1 mg/kg orally and measure l-Dopa-induced rotation attenuation . Pair behavioral assays with microdialysis to monitor extracellular dopamine levels, confirming target engagement .

Q. Advanced: How can computational modeling improve the design of this compound derivatives for targeted therapies?

Methodological Answer:

Perform molecular docking (e.g., AutoDock Vina) using A2A receptor crystal structures (PDB: 3REY) to predict binding poses. Focus on π-π stacking between the pyrimidine ring and Phe168 and hydrogen bonding with Asn253 . QSAR models can optimize substituents at the 4-position for enhanced bioavailability. For ADMET prediction, prioritize logP values <3 to balance blood-brain barrier permeability and metabolic stability .

Q. Basic: What analytical techniques are essential for confirming the identity of this compound in complex mixtures?

Methodological Answer:

Combine high-resolution mass spectrometry (HRMS) with isotopic pattern matching to distinguish the compound from isobaric impurities. For structural confirmation, use NMR (δ –60 to –65 ppm for CF) and compare with reference data . In mixtures, employ 2D NMR (e.g., HSQC) to resolve overlapping signals, particularly in the aromatic region .

Q. Advanced: How can researchers mitigate synthetic byproducts like regioisomers during the preparation of this compound?

Methodological Answer:

Byproducts often arise from incomplete trifluoromethylation or competing nucleophilic attacks. Optimize reaction conditions using Pd-catalyzed cross-coupling to direct substitution to the 2-position. Monitor regioselectivity via LCMS fragmentation patterns (e.g., m/z 254 → 154 for desired product vs. m/z 238 for deaminated analogs) . For persistent isomers, employ preparative HPLC with a C18 column and isocratic elution (acetonitrile/water, 65:35) .

相似化合物的比较

Comparison with Structural Analogues

Heterocyclic Core Modifications

Quinoline/Quinazoline Analogues

- 2-(Trifluoromethyl)quinolin-4-amine and 2-(Trifluoromethyl)quinazolin-4-amine (): Structural Difference: Replacement of the pyrimidine core with larger bicyclic systems (quinoline/quinazoline). Impact on Activity: These analogues exhibit TLR7 agonist activity but with reduced potency compared to pyrimidine-based scaffolds.

Pyrazolo-Triazolo-Pyrimidine Derivatives

- SCH-442416 and SCH 412348 (): Structural Difference: Incorporation of fused pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine cores. Impact on Activity: These derivatives demonstrate exceptional adenosine A2A receptor antagonism (Ki = 1.1 nM and 0.6 nM, respectively) with >1000-fold selectivity over other adenosine receptors. The fused ring system enhances receptor binding through hydrophobic and hydrogen-bonding interactions, while the trifluoromethyl group optimizes lipophilicity .

Substituent Position and Functional Group Variations

Pyrimidin-4-amine Derivatives

- 5-(Trifluoromethyl)-1,2,4-oxadiazole-containing analogues ():

- Structural Difference : Amine at position 4 (vs. position 5) and addition of a 1,2,4-oxadiazole moiety.

- Impact on Activity : Compounds U7 and U8 show broad-spectrum pesticidal activity (LC50 = 3.57–4.22 mg/L against Mythimna separata), outperforming simpler pyrimidin-5-amine derivatives. The oxadiazole group enhances acetylcholinesterase (AChE) inhibition via distinct docking modes compared to flufenerim .

Kinase-Targeted Analogues

- 5-(4-(Halogenalkoxy)phenyl)pyrimidin-2-amine ():

- Structural Difference : Halogenalkoxy substituents at position 5 and amine at position 2.

- Impact on Activity : These compounds inhibit c-kit and PDGFR kinases, with substituent position (e.g., 2-amine vs. 5-amine) influencing target specificity. The trifluoromethyl group at position 2 enhances hydrophobic interactions in kinase binding pockets .

Complex Fused-Ring Systems

Key Findings and Structure-Activity Relationships (SAR)

Position of Amine Group : Pyrimidin-5-amine derivatives generally exhibit better pesticidal activity, while pyrimidin-4-amine analogues (e.g., U7) show enhanced AChE inhibition due to oxadiazole-mediated docking .

Role of Trifluoromethyl Group : The -CF₃ group consistently improves lipophilicity and target binding across applications, but its position (C2 vs. C5) modulates electronic effects and steric hindrance .

Fused-Ring Systems : Complex scaffolds (e.g., SCH 412348) achieve high receptor selectivity but may face pharmacokinetic challenges compared to simpler pyrimidines .

属性

IUPAC Name |

2-(trifluoromethyl)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-5(7,8)4-10-1-3(9)2-11-4/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOGTXVQDBMCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558515 | |

| Record name | 2-(Trifluoromethyl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73418-87-8 | |

| Record name | 2-(Trifluoromethyl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)pyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。